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Compound of Interest

Compound Name: 3,3-Difluoroazepane hydrochloride

CAS No.: 1228231-35-3

Cat. No.: B1447372

Get Quote

Executive Summary & Physicochemical Profile
3,3-Difluoroazepane is a valuable bioisostere for azepane and piperidine rings, offering

improved metabolic stability and altered lipophilicity (

). However, it presents a specific synthetic challenge: nucleophilic deactivation.

The gem-difluoro group at the C3 position (

-position relative to nitrogen) exerts a strong electron-withdrawing inductive effect (

). This significantly lowers the pKa of the conjugate acid compared to the parent azepane,
resulting in reduced nucleophilicity of the secondary amine. Furthermore, the gem-difluoro
effect induces ring puckering, creating subtle steric hurdles not present in the non-fluorinated
analog.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Method Selection Workflow (Decision Tree)
The following logic gate determines the optimal coupling strategy based on your electrophile.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Strategic decision tree for coupling 3,3-difluoroazepane based on electrophile class.

Detailed Experimental Protocols
Method A: High-Efficiency Amide Coupling (HATU)
Best for: Routine library synthesis and valuable acid intermediates.
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Rationale: The deactivated amine requires a highly reactive At-complex (7-azabenzotriazole)

generated by HATU. Standard EDC/HOBt couplings often stall at 50-60% conversion due to

the slower attack of the fluorinated amine on the active ester.

Protocol:

Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (

concentration).

Base: Add DIPEA (3.0 equiv). Note: Excess base is critical to ensure the amine HCl salt is

fully free-based.

Activation: Add HATU (1.2 equiv). Stir at RT for 5 minutes (solution typically turns

yellow/orange).

Addition: Add 3,3-Difluoroazepane HCl (1.2 equiv).

Reaction: Stir at RT for 2–4 hours.

Checkpoint: Monitor by LCMS. If <50% conversion after 2h, heat to 50°C.

Workup: Dilute with EtOAc, wash with Sat.

(2x), Water (1x), Brine (1x). Dry over

.[1]

Method B: Propylphosphonic Anhydride (T3P) Coupling
Best for: Scalable processes, sterically encumbered acids, and cleaner workups.

Rationale: T3P has low toxicity and the by-products are water-soluble. It often drives reactions

to completion better than HATU for deactivated amines when used with pyridine, which acts as

both base and nucleophilic catalyst.

Protocol:
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Charge: Combine Carboxylic Acid (1.0 equiv) and 3,3-Difluoroazepane HCl (1.1 equiv) in

EtOAc or 2-MeTHF (

).

Base: Add Pyridine (3.0–5.0 equiv).

Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

Reaction: Stir at RT for 12 hours or heat to 60°C for 4 hours.

Workup: Wash organic layer with 1M HCl (to remove pyridine/azepane excess), then Sat.

.

Method D: Buchwald-Hartwig N-Arylation
Best for: Coupling with Aryl Bromides/Iodides.

Rationale: 3,3-Difluoroazepane is sterically larger and electronically poorer than azepane. First-

generation ligands (BINAP, DPPF) often fail. Bulky, electron-rich dialkylbiaryl phosphine ligands

(Buchwald Gen 3/4) are required to facilitate the reductive elimination step.

Protocol:

Inert Atmosphere: Purge a reaction vial with Nitrogen/Argon.

Reagents: Add Aryl Bromide (1.0 equiv), 3,3-Difluoroazepane HCl (1.2 equiv), and

(2.5 equiv).

Catalyst System:

Pre-catalyst:

or

(0.05 equiv / 5 mol%).

Alternative:
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(2 mol%) + RuPhos (4 mol%).

Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

Reaction: Seal and heat to 80–100°C for 4–16 hours.

Purification: Filter through Celite, concentrate, and purify via flash chromatography

(Hex/EtOAc).

Troubleshooting & Optimization

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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